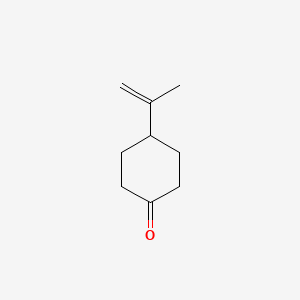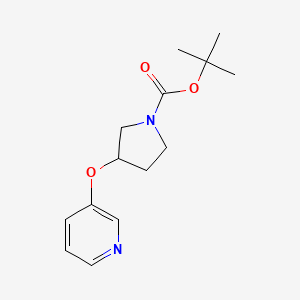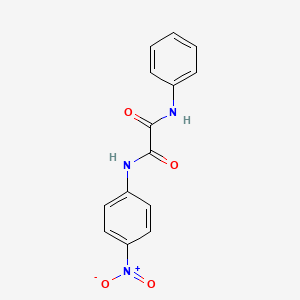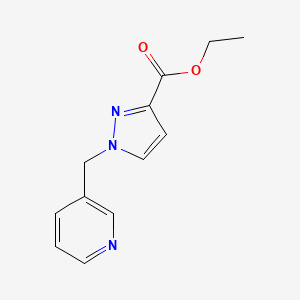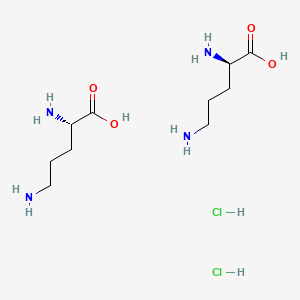
Ornithine--hydrogen chloride (2/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Ornithine–hydrogen chloride (2/1) is a compound formed by the combination of ornithine, a non-proteinogenic α-amino acid, and hydrogen chloride. Ornithine plays a crucial role in the urea cycle, which is essential for the detoxification of ammonia in the body . This compound is often used in various scientific and industrial applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions: Ornithine can be synthesized from L-glutamate in bacteria such as Escherichia coli . The preparation of ornithine–hydrogen chloride involves the reaction of ornithine with hydrochloric acid under controlled conditions to form the hydrochloride salt.
Industrial Production Methods: Industrial production of ornithine often involves microbial fermentation using genetically engineered strains of Corynebacterium glutamicum . This method is sustainable and environmentally friendly, making it suitable for large-scale production.
化学反応の分析
Types of Reactions: Ornithine–hydrogen chloride undergoes various chemical reactions, including:
Oxidation: Ornithine can be oxidized to form glutamate.
Reduction: Ornithine can be reduced to form polyamines such as putrescine.
Substitution: Ornithine can participate in substitution reactions to form derivatives like citrulline.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like carbamoyl phosphate are used in the urea cycle.
Major Products:
Oxidation: Glutamate
Reduction: Putrescine
Substitution: Citrulline
科学的研究の応用
Ornithine–hydrogen chloride has a wide range of applications in scientific research:
作用機序
Ornithine–hydrogen chloride exerts its effects primarily through its role in the urea cycle. It is converted to citrulline by ornithine transcarbamylase, which then participates in the production of arginine and urea . This process helps in the detoxification of ammonia. Additionally, ornithine is metabolized to arginine, which stimulates the release of growth hormone .
類似化合物との比較
Arginine: Another amino acid involved in the urea cycle and a precursor to ornithine.
Citrulline: Formed from ornithine in the urea cycle and can be converted back to arginine.
Putrescine: A polyamine derived from the reduction of ornithine.
Uniqueness: Ornithine is unique due to its central role in the urea cycle and its ability to be converted into various important compounds such as citrulline and arginine. Its involvement in detoxifying ammonia and its applications in enhancing athletic performance and treating liver diseases make it distinct from other similar compounds .
特性
CAS番号 |
22834-83-9 |
|---|---|
分子式 |
C5H13ClN2O2 |
分子量 |
168.62 g/mol |
IUPAC名 |
2,5-diaminopentanoic acid;hydron;chloride |
InChI |
InChI=1S/C5H12N2O2.ClH/c6-3-1-2-4(7)5(8)9;/h4H,1-3,6-7H2,(H,8,9);1H |
InChIキー |
GGTYBZJRPHEQDG-UHFFFAOYSA-N |
SMILES |
C(CC(C(=O)O)N)CN.C(CC(C(=O)O)N)CN.Cl.Cl |
異性体SMILES |
C(C[C@H](C(=O)O)N)CN.C(C[C@@H](C(=O)O)N)CN.Cl.Cl |
正規SMILES |
[H+].C(CC(C(=O)O)N)CN.[Cl-] |
物理的記述 |
White odorless crystalline powder; [Sigma-Aldrich MSDS] |
関連するCAS |
1069-31-4 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



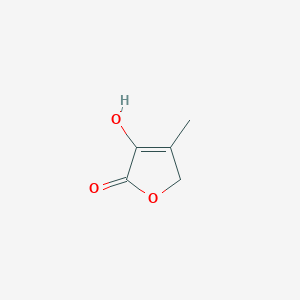
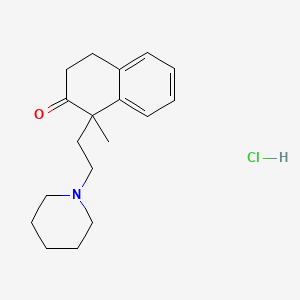

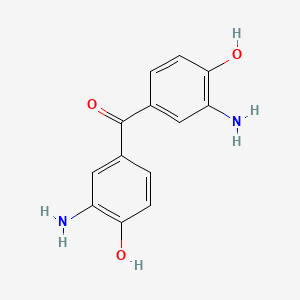

![N-[(2-chlorophenyl)methylideneamino]benzamide](/img/structure/B3049903.png)
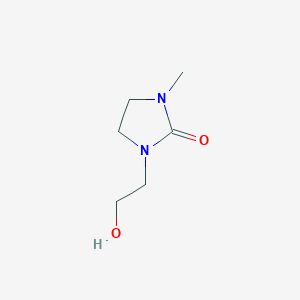
![1,4-Dibromo-2-[(2-ethylhexyl)oxy]-5-methoxybenzene](/img/structure/B3049906.png)
